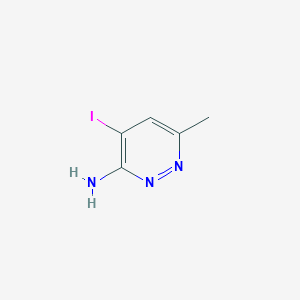
4-Iodo-6-methylpyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-6-methylpyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6IN3 It belongs to the class of pyridazines, which are six-membered rings containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazinones or reduction to form dihydropyridazines.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, peracetic acid, and acetyl peroxyborate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include substituted pyridazines, pyridazinones, and dihydropyridazines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Iodo-6-methylpyridazin-3-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodo-6-methylpyridazin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural modifications. For example, pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes and act as histamine receptor antagonists . The exact mechanism of action depends on the specific application and structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-methylpyridazin-3-amine: Similar in structure but with a chlorine atom instead of iodine.
4,5-Dibromo-2-methylpyridazin-3(2H)-one: Contains bromine atoms and exhibits different reactivity and applications.
5-Iodo-2-methylpyridazin-3(2H)-one: Another iodinated pyridazine with distinct properties and uses.
Uniqueness: 4-Iodo-6-methylpyridazin-3-amine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activities. Its structural properties make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H6IN3 |
|---|---|
Molekulargewicht |
235.03 g/mol |
IUPAC-Name |
4-iodo-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI-Schlüssel |
KFAGWJJFUVMDAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=N1)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















